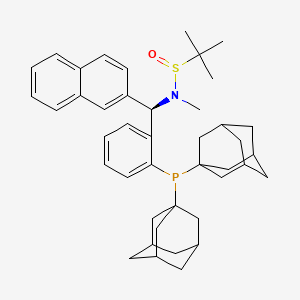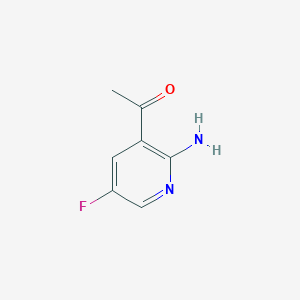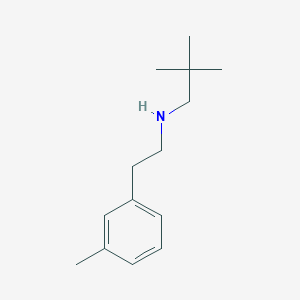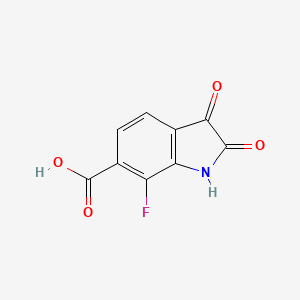
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the electrophilic fluorination of N-acylindole using reagents such as trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield hydroxyindoline derivatives.
Scientific Research Applications
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxoindoline-7-carboxylic acid: Similar in structure but lacks the fluorine atom.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated compound with different substituents and biological activities.
Uniqueness
7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological interactions. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H4FNO4 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
7-fluoro-2,3-dioxo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H4FNO4/c10-5-3(9(14)15)1-2-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
InChI Key |
BPMXVKIOASGCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


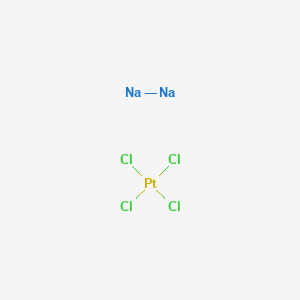
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

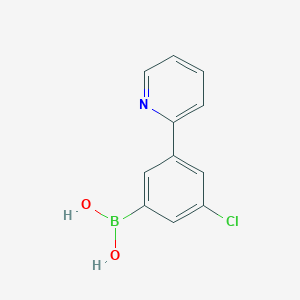

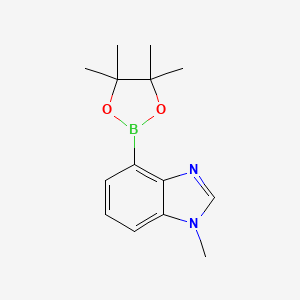
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
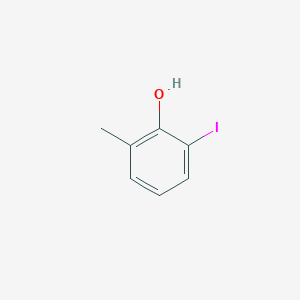
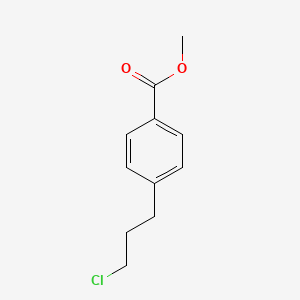
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
